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HG-7-86-01

FLT3-ITD type II kinase inhibitor cellular IC50

Generic type II kinase inhibitors cannot substitute for HG-7-86-01 in FLT3-mutant or T315I Bcr-Abl assays without risking data inconsistency. HG-7-86-01 (CAS 1258391-14-8) is a thiazolo[5,4-b]pyridine type II inhibitor with validated intermediate potency (FLT3-ITD IC50 125-250 nM), enabling partial pathway inhibition and DFG-out conformational studies. • Defined potency across FLT3 mutants (ITD, Y572C, N841I, D835Y) and T315I Bcr-Abl • Synergy with PKC412 in ITD/Y572C models (CI < 0.7); antagonism with N676D • Structurally distinct hybrid-design probe not susceptible to imatinib resistance

Molecular Formula C28H21F3N6O2S
Molecular Weight 562.6 g/mol
Cat. No. B12375583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHG-7-86-01
Molecular FormulaC28H21F3N6O2S
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F
InChIInChI=1S/C28H21F3N6O2S/c1-15-13-37(14-32-15)21-11-19(28(29,30)31)10-20(12-21)33-25(39)18-4-2-3-17(9-18)22-7-8-23-26(34-22)40-27(35-23)36-24(38)16-5-6-16/h2-4,7-14,16H,5-6H2,1H3,(H,33,39)(H,35,36,38)
InChIKeyWMVALYUTDLLBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HG-7-86-01: Mutant FLT3 & T315I Bcr-Abl Inhibitor


HG‑7‑86‑01 (CAS 1258391‑14‑8, Compound 26) is a thiazolo[5,4‑b]pyridine‑based, ATP‑competitive type II tyrosine kinase inhibitor originally developed through a hybrid‑design strategy merging structural features of dasatinib and nilotinib [REFS‑1]. It potently inhibits the proliferation of cells driven by mutant FLT3 (internal tandem duplications and kinase‑domain point mutants) and displays cellular activity against both wild‑type and the imatinib‑resistant T315I gate‑keeper mutant of Bcr‑Abl [REFS‑2] [REFS‑1]. These properties position HG‑7‑86‑01 as a research‑tool compound for interrogating type II kinase inhibition in drug‑resistant leukemia models.

Type II kinase tool for FLT3 and T315I Bcr-Abl pathway studies.

Intermediate potency supports graded inhibition research, avoiding complete pathway shutdown.

DFG-out conformational probe for kinase target engagement and resistance model interpretation.

HG-7-86-01: Why Generic Substitution Fails


Type II kinase inhibitors are not interchangeable. HG‑7‑86‑01 derives from a specific ‘hybrid‑design’ lineage that simultaneously accommodates the DFG‑out conformation and the bulky gatekeeper residues found in clinically relevant T315I Bcr‑Abl and diverse FLT3 activation‑loop mutants [REFS‑1]. Its closest structural analog, HG‑7‑85‑01, exhibits markedly higher potency against FLT3‑ITD cells (IC₅₀ 2–4 nM vs. 125–250 nM), demonstrating that even a closely related analog cannot be assumed to reproduce the same biological window or selectivity fingerprint. Substituting HG‑7‑86‑01 with a generic type II inhibitor (e.g., imatinib, nilotinib, or ponatinib) without matched FLT3‑mutant and T315I Bcr‑Abl potency data risks experimental inconsistency, especially in assays where intermediate inhibitor potency is required to avoid complete pathway ablation or to study resistance‑associated signaling dynamics [REFS‑2].

Structural Analog HG-7-85-01

Exhibits a 30–60 fold higher potency against FLT3-ITD; potency context differs significantly. Even closely related analogs may shift assay-response windows and selectivity fingerprints.

Generic Type II Inhibitors

Compounds such as imatinib, nilotinib, or ponatinib lack matched FLT3-mutant and T315I Bcr-Abl activity data. Mechanism mismatch and off-target profiles may alter pathway-response endpoints.

Ultra-Potent Alternatives

Complete pathway ablation by ultra-potent inhibitors can mask resistance-associated signaling dynamics. Intermediate potency is required for dose-dependent resistance mechanism studies.

HG-7-86-01 Quantitative Differentiation Evidence


Potency Comparison with HG-7-85-01 Across FLT3 Mutants

In a direct head‑to‑head experiment, HG‑7‑86‑01 was tested alongside its closest structural analog HG‑7‑85‑01 for antiproliferative activity against a panel of Ba/F3 cell lines expressing different FLT3 mutants. Against the common FLT3‑ITD mutant, HG‑7‑86‑01 exhibited an IC₅₀ range of 125–250 nM, compared with 2–4 nM for HG‑7‑85‑01—a 30‑ to 60‑fold potency difference [REFS‑1]. This differential varies by FLT3 mutation: the potency gap narrows for the Y572C juxtamembrane mutant (10‑fold difference) and widens for the D835Y activation‑loop mutant (10‑ to 20‑fold difference) [REFS‑1].

FLT3-ITD Potency
Head-to-head

Target: 125–250 nM vs. Comparator: 2–4 nM (30–60× difference).

Supports intermediate-potency FLT3 tool selection.

Mutation-dependent potency gap; validates distinct research niche.

FLT3-ITD type II kinase inhibitor cellular IC50

Selectivity Window vs. Parental Ba/F3 Cells

Selectivity for mutant‑FLT3‑driven proliferation is a critical metric distinguishing tool compounds from promiscuous cytotoxics. At concentrations up to 1 µM, HG‑7‑86‑01 did not affect the growth or viability of parental Ba/F3 cells (IC₅₀ > 1000 nM), whereas it killed Ba/F3‑FLT3‑ITD cells with an IC₅₀ of 125–250 nM [REFS‑1]. Complete cytoprotection was restored by supplementing the culture medium with IL‑3, confirming that cell death is mediated through on‑target FLT3 inhibition rather than off‑target toxicity [REFS‑1]. The same IL‑3 rescue phenomenon was observed with the more potent analog HG‑7‑85‑01, establishing a class‑level selectivity signature for this compound series.

FLT3 Selectivity
Head-to-head

Selectivity index (parental/mutant IC₅₀) > 4–8 for FLT3-ITD.

Enables graded FLT3 inhibition studies.

IL-3 rescue confirms on-target mechanism within tested window.

kinase selectivity parental cell line therapeutic window

Synergy with PKC412 (Midostaurin)

HG‑7‑86‑01 was evaluated in combination with the clinically approved FLT3 inhibitor PKC412 (midostaurin) using the Chou‑Talalay combination‑index method. Against Ba/F3‑FLT3‑ITD cells, the combination yielded combination indices of 0.59 (ED25), 0.57 (ED50), 0.58 (ED75), and 0.63 (ED90), indicating robust synergy (CI < 1) across all effect levels [REFS‑1]. Synergy was also observed against Ba/F3‑Y572C (CI = 0.68, 0.54, 0.44, 0.36 at ED25–ED90), Ba/F3‑D835Y (CI = 1.03, 0.80, 0.63, 0.51), and the human AML cell line MOLM13 (CI = 1.05, 0.81, 0.67, 0.60), but not against Ba/F3‑N676D (CI = 2.45, 2.13, 1.86, 1.62; antagonistic) [REFS‑1]. In contrast, the combination of HG‑7‑85‑01 with PKC412 produced a different synergy landscape, with CI values for Ba/F3‑FLT3‑ITD being closest to additivity at ED50 (CI = 1.03) [REFS‑1].

PKC412 Synergy
Head-to-head

Combination index (CI) 0.57–0.63 at ED50–ED90 vs. ~1.03 for analog; synergy in FLT3-ITD/Y572C.

Supports combination response modeling.

Mutation-dependent synergy landscape; antagonism with N676D.

drug synergy PKC412 combination index

Activity Against T315I Bcr-Abl Gatekeeper Mutant

HG‑7‑86‑01 was explicitly designed through a ‘hybrid‑design’ approach to bind the DFG‑out conformation of Bcr‑Abl while accommodating the bulky T315I gatekeeper residue—a mutation that confers clinical resistance to imatinib, nilotinib, and dasatinib [REFS‑1]. The original synthesis paper reports potent cellular activity of HG‑7‑86‑01 against both wild‑type and T315I Bcr‑Abl [REFS‑1]. For the more extensively characterized analog HG‑7‑85‑01, kinase‑inhibition IC₅₀ values are: T315I Bcr‑Abl = 3 nM, KDR (VEGFR2) = 20 nM, RET = 30 nM, with weak or no inhibition (IC₅₀ > 2 µM) of most other kinases tested [REFS‑1]. This selectivity fingerprint is mechanistically attributed to the thiazolo[5,4‑b]pyridine scaffold, which pre‑organizes the inhibitor into the DFG‑out pocket and creates space for the gatekeeper isoleucine side chain.

T315I Bcr-Abl Activity
Class-level

Active against wild-type and T315I gatekeeper mutant; distinct from imatinib/nilotinib/dasatinib.

Supports T315I resistance model studies.

Biochemical IC₅₀ not disaggregated; confirm with vendor or literature.

T315I Bcr-Abl gatekeeper mutation imatinib resistance

Kinase Selectivity by KINOMEscan Profiling

Both HG‑7‑86‑01 and HG‑7‑85‑01 were profiled against a panel of 353 human kinases using the KINOMEscan™ competition‑binding assay at 10 µM. Kinases exhibiting >90% displacement of the immobilized ATP‑site ligand were subjected to Kd determination. The compounds shared high‑affinity binding to a common set of kinases including BCR‑ABL, PDGFRα/β, FLT3, Ret, Tie‑2, Kit, and DDR1 [REFS‑1]. However, the full quantitative Kd dataset (Supplementary Table S1) is expected to reveal differences in binding‑affinity rank order and off‑target engagement that arise from the divergent C‑ring substituents: HG‑7‑86‑01 carries a 3‑(4‑methylimidazol‑1‑yl)‑5‑(trifluoromethyl)phenyl group, whereas HG‑7‑85‑01 carries a 4‑tert‑butylphenyl group [REFS‑2]. Vendors report HG‑7‑85‑01 biochemical IC₅₀ values of 3 nM (T315I Bcr‑Abl), 20 nM (KDR), 30 nM (RET), and >2 µM for other kinases; equivalent disaggregated IC₅₀ data for HG‑7‑86‑01 remain to be published.

Kinase Selectivity
Data to verify

High-affinity binding to BCR-ABL, FLT3, PDGFRα/β, Kit, Ret, Tie-2, DDR1.

Target class overlap confirmed; off-target differences predicted.

Full Kd dataset not publicly accessible; request Supplementary Table S1.

KINOMEscan kinase profiling selectivity fingerprint

HG-7-86-01 Application Scenarios


Graded FLT3 Inhibition for Signaling Thresholds

Investigators studying the relationship between FLT3 signal intensity and cell‑fate decisions (apoptosis vs. survival vs. differentiation) can use HG‑7‑86‑01 in the 100–250 nM range to achieve partial FLT3 inhibition, as opposed to the near‑complete inhibition produced by HG‑7‑85‑01 at 10–50 nM. The IL‑3 rescue data confirm on‑target specificity within this concentration window [REFS‑1].

PKC412 Combination Modeling in FLT3-ITD AML

Preclinical combination studies utilizing PKC412 (midostaurin) as a clinical‑stage partner should prioritize HG‑7‑86‑01 over HG‑7‑85‑01 when robust synergy (CI < 0.7) at ED50–ED90 is required, as demonstrated in Ba/F3‑FLT3‑ITD and Ba/F3‑Y572C models [REFS‑1]. The mutation‑dependent synergy landscape (synergy with ITD and Y572C, antagonism with N676D) also makes HG‑7‑86‑01 a tool for dissecting mutation‑specific combination effects.

T315I Bcr-Abl Resistance Profiling

For CML or Ph+ ALL models harboring the T315I gatekeeper mutation, HG‑7‑86‑01 provides a structurally distinct type II inhibitor option that is not susceptible to the resistance mechanisms that abrogate imatinib, nilotinib, or dasatinib activity. Its different potency spectrum relative to ponatinib enables orthogonal validation of T315I‑directed pharmacology [REFS‑1].

Chemical-Genetic Dissection of Type II Kinase Conformation

As a thiazolo[5,4‑b]pyridine‑based type II inhibitor that exclusively recognizes the DFG‑out inactive conformation, HG‑7‑86‑01 can serve as a conformational probe to distinguish DFG‑out‑dependent signaling functions from DFG‑in‑dependent ones across its target kinome (BCR‑ABL, FLT3, PDGFRα/β, Kit, Ret, Tie‑2, DDR1) [REFS‑2]. Its intermediate potency is advantageous for titration experiments that map conformational‑state occupancy to downstream pathway activation.

Application
Selection Property
Validation Focus
FLT3 Signaling Threshold Studies
Intermediate potency window (100–250 nM)
Graded FLT3 inhibition endpoints and IL-3 rescue specificity
FLT3-ITD Combination Response Studies
Synergy with PKC412 (CI
Combination index determination in FLT3-ITD and Y572C models
T315I Bcr-Abl Resistance Model Studies
T315I gatekeeper activity, distinct from first/second-gen inhibitors
Orthogonal validation of T315I-directed pharmacology
Type II Kinase Conformational Probing
DFG-out conformational selectivity
Conformation-dependent signaling readouts across target kinome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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